molecular formula C7H5Br2ClO2S B12846076 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride

4-Bromo-2-(bromomethyl)benzenesulphonyl chloride

Cat. No.: B12846076
M. Wt: 348.44 g/mol
InChI Key: NGHWGFZQMVNIJQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. It is a crystalline powder that ranges in color from off-white to light yellow and is sensitive to moisture . This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride typically involves the bromination of toluenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, often using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is conducted under inert gas conditions (such as nitrogen or argon) at temperatures ranging from 2-8°C to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride involves its ability to act as an electrophile in chemical reactions. The bromine atoms in the compound are highly reactive and can be substituted by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in the synthesis of complex molecules and in modifying biomolecules .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is unique due to the presence of both bromine and sulfonyl chloride functional groups, making it highly reactive and versatile in various chemical reactions. Its ability to undergo multiple types of reactions and form diverse products sets it apart from similar compounds .

Biological Activity

4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : 4-Bromo-2-(bromomethyl)benzenesulfonyl chloride
  • Molecular Formula : C7H6Br2ClO2S
  • Molecular Weight : 305.45 g/mol

The compound features a bromine atom and a sulfonyl chloride group, which are critical for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The sulfonyl chloride group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with amines and other nucleophiles, potentially leading to the formation of biologically active derivatives.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that sulfonyl chlorides can possess antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.
  • Anticancer Potential : Compounds containing bromine and sulfonyl groups have been investigated for their anticancer effects. Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various sulfonyl chlorides, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Case Study: Anticancer Activity

A recent investigation into the anticancer properties of sulfonyl chlorides found that this compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway .

Properties

Molecular Formula

C7H5Br2ClO2S

Molecular Weight

348.44 g/mol

IUPAC Name

4-bromo-2-(bromomethyl)benzenesulfonyl chloride

InChI

InChI=1S/C7H5Br2ClO2S/c8-4-5-3-6(9)1-2-7(5)13(10,11)12/h1-3H,4H2

InChI Key

NGHWGFZQMVNIJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)S(=O)(=O)Cl

Origin of Product

United States

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